molecular formula C7H6FNO3 B1296720 3-Fluoro-4-nitroanisole CAS No. 446-38-8

3-Fluoro-4-nitroanisole

Cat. No. B1296720
CAS RN: 446-38-8
M. Wt: 171.13 g/mol
InChI Key: PLEJCMKVJYUUBA-UHFFFAOYSA-N
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Patent
US05262390

Procedure details

All of the product from Step A was placed in a Parr hydrogenation apparatus, and 0.35 g of platinum oxide in 200 mL of ethanol was added. This mixture was reacted with hydrogen until the theoretical amount of hydrogen was absorbed. The reaction was stopped, and the reaction mixture was filtered through Celite® filter aid. The solvent was then evaporated under reduced pressure, leaving 18.5 g of 2-fluoro-4-methoxyaniline as a solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.35 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(O)C.[Pt]=O>[F:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.